

An In-depth Technical Guide to the Physical Properties of Dimethyl Sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sebacate (DMS), with the chemical formula C₁₂H₂₂O₄, is the dimethyl ester of sebacic acid. It is a versatile organic compound utilized across various industries, primarily as a plasticizer, solvent, and a crucial intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS). Its utility in these applications is fundamentally dictated by its distinct physical properties. This guide provides a comprehensive overview of the core physical characteristics of **dimethyl sebacate**, complete with standardized experimental methodologies for their determination, to support research and development activities.

Core Physical Properties

The physical state of **dimethyl sebacate** is temperature-dependent; it exists as a white crystalline solid below its melting point and transitions to a colorless, oily liquid above it.[1][2] A summary of its key quantitative physical properties is presented below.

Table of Physical Properties

Property	Value	Units	Conditions
Molecular Weight	230.30	g/mol	
Melting Point	26 - 31	°C	_
Boiling Point	294 - 300	°C	@ 760 mmHg
158	°C	@ 10 mmHg	
Density	0.988	g/mL	@ 25 °C
Refractive Index	1.4355 - 1.4360	@ 25-28 °C	
Vapor Pressure	0.0008 - 0.001	hPa / mmHg	@ 25 °C
Flash Point	145 - 157	°C	Closed Cup
Water Solubility	120 - 301	mg/L	@ 20-25 °C
LogP (Octanol-Water Partition)	2.901 - 3.38	Estimated	
Viscosity	4	cS	@ 35 °C

Note: The range in values reflects data from various sources.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols for Property Determination

Accurate and reproducible measurement of physical properties is critical for chemical characterization and process development. The following sections detail standardized methodologies for determining the key physical properties of **dimethyl sebacate**.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity.[1]

Methodology: Capillary Method (e.g., Thiele Tube or Digital Melting Point Apparatus)[12][13]

• Sample Preparation: A small amount of finely powdered, dry **dimethyl sebacate** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

- Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a digital melting point apparatus.[1][13]
- Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is reported as the melting point.[12]

Boiling Point Determination

The boiling point provides insight into the volatility of a liquid. For substances like **dimethyl sebacate**, which have a high boiling point at atmospheric pressure, determination under reduced pressure is common to prevent decomposition.[1][6][8]

Methodology: Distillation or Thiele Tube Method[14][15][16][17]

- Sample Preparation: For a micro-determination using a Thiele tube, a small fusion tube is
 filled with a few milliliters of liquid dimethyl sebacate. A capillary tube, sealed at one end, is
 inverted and placed into the fusion tube.
- Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a
 Thiele tube filled with a high-boiling liquid (e.g., silicone oil).
- Heating and Observation: The apparatus is heated gently. A stream of bubbles will emerge
 from the inverted capillary as the air inside expands and is replaced by the substance's
 vapor. Heating is continued until a rapid and continuous stream of bubbles is observed.
- Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point at the measured atmospheric pressure.[17]

Density Measurement

Density is a crucial parameter for converting mass to volume and is indicative of a substance's molecular packing.

Methodology: Oscillating U-Tube Digital Density Meter (e.g., ASTM D4052)[2][3][4]

- Calibration: The digital density meter is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature (e.g., 25°C).
- Sample Introduction: A small, bubble-free aliquot of liquid **dimethyl sebacate** is introduced into the oscillating U-tube of the calibrated instrument.
- Measurement: The instrument measures the change in the oscillation frequency of the Utube caused by the mass of the sample. This frequency is then converted into a density value based on the calibration data.
- Data Recording: The density is typically reported in g/mL or g/cm³ at the specified temperature.[2]

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment.

Methodology: Abbe Refractometer[18]

- Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water. The temperature of the prisms is controlled using a circulating water bath.
- Sample Application: A few drops of liquid dimethyl sebacate are placed on the surface of the measuring prism.
- Measurement: The prisms are closed, and light is passed through the sample. The telescope
 is adjusted until the boundary between the light and dark fields is sharp and centered on the
 crosshairs.
- Data Recording: The refractive index is read directly from the instrument's scale. The
 temperature at which the measurement was taken is also recorded, as the refractive index is
 temperature-dependent.

Water Solubility Determination

Solubility data is critical for applications involving aqueous environments, such as in drug formulations or environmental fate studies.

Methodology: Flask Method (OECD Guideline 105)[11][19][20][21][22]

- Equilibration: An excess amount of **dimethyl sebacate** is added to a known volume of purified water in a flask. The mixture is agitated (e.g., by stirring or shaking) at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: The mixture is allowed to stand to let undissolved material settle. The saturated aqueous phase is then carefully separated from the excess solid/liquid by centrifugation or filtration.
- Concentration Analysis: The concentration of dimethyl sebacate in the clear aqueous solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Data Recording: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., mg/L).

Synthesis Workflow

Dimethyl sebacate is commonly synthesized via the Fischer esterification of sebacic acid with methanol, using an acid catalyst. This process is foundational to its industrial production.

Synthesis of Dimethyl Sebacate via Fischer Esterification

Click to download full resolution via product page

Caption: Fischer esterification of sebacic acid and methanol.

This reaction involves heating sebacic acid and an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or a solid acid resin.[23][24][25] The reaction is reversible, and water is removed to drive the equilibrium towards the formation of the ester product. The crude **dimethyl sebacate** is then purified, typically through distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 8. store.astm.org [store.astm.org]
- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests The ANSI Blog [blog.ansi.org]
- 10. pentyllabs.com [pentyllabs.com]
- 11. oecd.org [oecd.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. Determination of Boiling Point of Organic Compounds GeeksforGeeks [geeksforgeeks.org]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. Refractive index Wikipedia [en.wikipedia.org]
- 19. oecd.org [oecd.org]
- 20. laboratuar.com [laboratuar.com]
- 21. OECD 105 Water Solubility Situ Biosciences [situbiosciences.com]
- 22. filab.fr [filab.fr]
- 23. Production method of dimethyl sebacate Eureka | Patsnap [eureka.patsnap.com]
- 24. CN113443983B Production method of dimethyl sebacate Google Patents [patents.google.com]
- 25. DIMETHYL SEBACATE Ataman Kimya [atamanchemicals.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of Dimethyl Sebacate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680942#what-are-the-physical-properties-ofdimethyl-sebacate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com